![molecular formula C13H21NO3 B2546342 Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate CAS No. 2353088-17-0](/img/structure/B2546342.png)
Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate
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Overview
Description
The compound of interest, tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate, is a highly functionalized pyrrolidine derivative. Pyrrolidine derivatives are known for their significance in medicinal chemistry due to their presence in various biologically active compounds. The tert-butyl group is a common protecting group used in organic synthesis, often introduced to protect carboxylic acids from unwanted reactions .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the synthesis of 2-tert-butyl-2-ethylpyrrolidine-1-oxyls, which are structurally related to the compound , involves the addition of ethinylmagnesium bromide to 2-tert-butyl-1-pyrroline-1-oxides followed by hydrogenation or treatment with ethyllithium . Another related compound, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, is synthesized through a one-pot process involving debenzylation and ring hydrogenation . The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of highly functionalized 2-pyrrolidinones in the synthesis of macrocyclic inhibitors .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The tert-butyl group adds steric bulk to the molecule, which can influence its reactivity and physical properties. The molecular structure of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was determined using single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .
Chemical Reactions Analysis
Pyrrolidine derivatives undergo various chemical reactions. For example, the reaction of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with maleic anhydride forms a Diels-Alder endo-adduct, which can further react with electrophilic and nucleophilic reagents . The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. The presence of bulky tert-butyl groups can increase resistance to bioreduction, as seen in pyrrolidine nitroxides . The crystalline structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provides insight into the compound's density and crystal system, which are important for understanding its physical properties .
Scientific Research Applications
Enantioselective Synthesis
A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy is highlighted. This method achieves high yields and enantiomeric excesses, showcasing the compound's utility in the synthesis of chiral pyrrolidine derivatives (Chung et al., 2005).
Medicinal Chemistry Application
The compound's role in synthesizing macrocyclic Tyk2 inhibitors was demonstrated, leading to the identification of a potent and selective inhibitor. This underscores its potential in drug discovery and development processes (Sasaki et al., 2020).
Material Science and Catalysis
Research on coupling reactions with arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates showcases the compound’s application in developing new materials and catalytic processes (Wustrow & Wise, 1991).
Crystal Structure Analysis
A study on the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate provides insight into its structural properties, which are crucial for designing compounds with desired physical and chemical characteristics (Naveen et al., 2007).
Synthetic Methodologies
The compound has been used in the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. This illustrates its importance in developing efficient synthetic methodologies that can be applied to various chemical synthesis contexts (Herath & Cosford, 2010).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9(8-14)10-6-11(15)7-10/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVHXSHFMMMQIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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